molecular formula C7H12N2O3 B089221 Pro-Gly CAS No. 13174-03-3

Pro-Gly

Cat. No. B089221
CAS RN: 13174-03-3
M. Wt: 172.18 g/mol
InChI Key: RNKSNIBMTUYWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Gly, short for L-prolyl-L-glycine, is a dipeptide that has been gaining attention in scientific research due to its potential health benefits. This dipeptide is composed of two amino acids, proline and glycine, which are both essential for the proper functioning of the human body. In recent years, Pro-Gly has been studied extensively for its potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-oxidant effects.

Scientific Research Applications

1. Food Chemistry and Heat Treatment Detection

In food chemistry, the Gly-Pro kit, typically used for clinical diabetes diagnosis, can estimate the heat treatment effects on food and protein–sugar model systems. This application is valuable for detecting early products of the Maillard reaction in food processing (Bourais, Amine, Moscone, & Palleschi, 2006).

2. Peptide Conformational Studies

The Pro-Gly sequence is often used in peptides and proteins to mimic natural beta-hairpin turns. Investigations into the conformational properties of Pro-Gly, using techniques like NMR, Raman scattering, and Raman optical activity (ROA), contribute significantly to understanding peptide folding in aqueous environments (Buděšínský et al., 2008).

3. Collagen Polypeptide Models in Microgravity

(Pro-Pro-Gly)10, a collagen polypeptide model, demonstrates the impact of microgravity on crystal growth. Studied aboard the Space Shuttle Discovery, microgravity-grown crystals of this model showed significant improvements in dimensions and resolution, providing insights into collagen structure and formation (Berisio et al., 2000).

4. Plant Stress Resistance

Glycine betaine (GB) and proline in plants accumulate in response to environmental stresses. These compounds are crucial for enzyme and membrane integrity and osmotic adjustment in plants under stress conditions. Research in this area contributes to understanding how plants adapt to challenging environmental factors (Ashraf & Foolad, 2007).

5. Medical Applications in Gastroenterology

Pro-Gly-Pro and its metabolite Gly-Pro have shown effectiveness in preventing erosive and ulcerative lesions in the gastric mucosa under stress conditions. This research has potential implications for developing new pharmaceutical products in gastroenterology (Falalyeyeva et al., 2010).

6. Dipeptide Transport in Intestinal Mucosa

Studies on the uptake of glycyl-L-proline (Gly-Pro) in the intestinal mucosa of rabbits provide insights into the transport mechanisms for dipeptides, which are crucial for protein absorption and digestion, especially in newborns (Guandalini & Rubino, 1982).

properties

IUPAC Name

2-(pyrrolidine-2-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKSNIBMTUYWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Gly

CAS RN

2578-57-6
Record name Prolylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.